molecular formula C9H9NO5 B1609736 Methyl 3-(hydroxymethyl)-5-nitrobenzoate CAS No. 53732-08-4

Methyl 3-(hydroxymethyl)-5-nitrobenzoate

Cat. No. B1609736
Key on ui cas rn: 53732-08-4
M. Wt: 211.17 g/mol
InChI Key: NNMLFVLQJJIINL-UHFFFAOYSA-N
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Patent
US06200981B1

Procedure details

A mixture of the product from step (ii) (23.4 g), ammonium chloride (23 g) and iron powder (23 g) in methanol (200 ml) and water (200 ml) was heated at reflux for 1 hour. The mixture was filtered and concentrated under reduced pressure and the residue treated with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The extract was dried (MgSO4) and evaporated. Yield 19.38 g.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].[Cl-].[NH4+]>CO.O.[Fe]>[NH2:13][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([CH2:2][OH:1])[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
OCC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Name
Quantity
23 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
23 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)OC)C=C(C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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